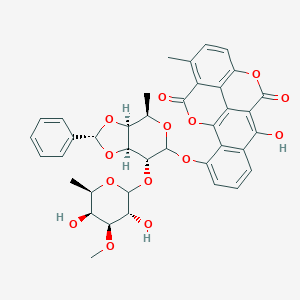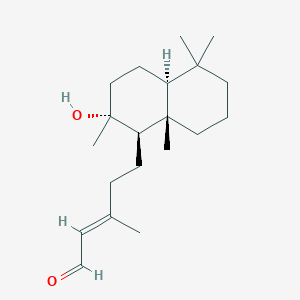
3',4'-O-Benzylidenechartreusin
Overview
Description
3’,4’-O-Benzylidenechartreusin: is a synthetic derivative of chartreusin, a natural antibiotic produced by the bacterium Streptomyces chartreusis. This compound is known for its significant antitumor and antibacterial properties. The structural modification of chartreusin to form 3’,4’-O-Benzylidenechartreusin enhances its biological activity and stability, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-O-Benzylidenechartreusin involves the benzylidene protection of the hydroxyl groups at the 3’ and 4’ positions of chartreusin. This is typically achieved by reacting chartreusin with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups and enhances the compound’s stability.
Industrial Production Methods: Industrial production of 3’,4’-O-Benzylidenechartreusin follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces chartreusis to produce chartreusin, followed by its chemical modification to introduce the benzylidene group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-O-Benzylidenechartreusin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.
Reduction: Reduction reactions can convert the benzylidene group back to the original hydroxyl groups, regenerating chartreusin.
Substitution: The benzylidene group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chartreusin.
Substitution: Various substituted benzylidenechartreusin derivatives.
Scientific Research Applications
Chemistry: 3’,4’-O-Benzylidenechartreusin is used as a starting material for the synthesis of various derivatives with potential biological activities. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, 3’,4’-O-Benzylidenechartreusin is studied for its interactions with cellular components and its effects on cellular processes. It serves as a model compound for understanding the mechanisms of action of similar antibiotics.
Medicine: The compound’s antitumor and antibacterial properties make it a candidate for drug development. It has shown promising results in preclinical studies against various cancer cell lines and bacterial infections.
Industry: In the pharmaceutical industry, 3’,4’-O-Benzylidenechartreusin is used in the development of new therapeutic agents. Its stability and biological activity make it a valuable compound for further research and development.
Mechanism of Action
3’,4’-O-Benzylidenechartreusin exerts its effects primarily through the inhibition of DNA synthesis. It intercalates into the DNA double helix, disrupting the replication process and leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells and certain bacteria. The benzylidene group enhances the compound’s ability to bind to DNA, increasing its potency compared to chartreusin.
Comparison with Similar Compounds
Chartreusin: The parent compound, which lacks the benzylidene group.
3’,4’-O-Benzylidene-3’'-demethylchartreusin: A derivative with a demethylated hydroxyl group.
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin: A synthetic derivative with enhanced antitumor activity.
Comparison: 3’,4’-O-Benzylidenechartreusin is unique due to the presence of the benzylidene group, which enhances its stability and biological activity. Compared to chartreusin, it has improved potency and a broader spectrum of activity. The demethylated derivative, 3’,4’-O-Benzylidene-3’‘-demethylchartreusin, exhibits similar properties but with slight variations in activity. The ethoxypropionyl derivative, 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, shows even greater antitumor effects, highlighting the importance of structural modifications in enhancing biological activity.
Properties
IUPAC Name |
3-[[(2R,3aS,4R,7R,7aS)-7-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36O14/c1-15-13-14-21-24-22(15)35(43)50-31-23-19(28(41)26(25(24)31)36(44)48-21)11-8-12-20(23)49-39-34(53-38-29(42)32(45-4)27(40)16(2)46-38)33-30(17(3)47-39)51-37(52-33)18-9-6-5-7-10-18/h5-14,16-17,27,29-30,32-34,37-42H,1-4H3/t16-,17-,27+,29-,30+,32+,33+,34-,37-,38?,39?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSHGAAPBNVZEJ-YCURTJOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@@H]3[C@H]([C@H](OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)O[C@H](O3)C9=CC=CC=C9)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906499 | |
| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101694-19-3 | |
| Record name | 3',4'-O-Benzylidene-chartreusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101694193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-10-yl 3,4-O-benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)









![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)



